molecular formula C13H20N2O B12531485 N-(2-{[Ethyl(methyl)amino]methyl}-6-methylphenyl)acetamide

N-(2-{[Ethyl(methyl)amino]methyl}-6-methylphenyl)acetamide

Cat. No.: B12531485
M. Wt: 220.31 g/mol
InChI Key: YZHRUPYMRJAOLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-{[Ethyl(methyl)amino]methyl}-6-methylphenyl)acetamide is a chemical compound with the molecular formula C13H20N2O and a molecular weight of 220.31 g/mol . It is supplied for research and development applications and is strictly for research use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. This compound is characterized as a specialty material and serves as a valuable chemical building block or intermediate in organic synthesis and medicinal chemistry research . Its structure, featuring an acetamide group linked to a dimethylphenyl ring with an ethyl(methyl)amino methyl substituent, makes it a molecule of interest for further chemical modification . Researchers can utilize this compound in the design and synthesis of more complex molecules, particularly in exploring structure-activity relationships. While specific pharmacological data for this exact compound is limited, related acetamide and phenethylamine derivatives are known to be studied in various biochemical contexts . As a research chemical, it provides scientists with a purified and well-characterized substance for investigative purposes. For detailed specifications, including CAS numbers (787491-19-4, 144881-51-6) and structural data (SMILES: CCN(Cc1cccc(c1NC(=O)C)C)C), please contact our technical support team .

Properties

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

N-[2-[[ethyl(methyl)amino]methyl]-6-methylphenyl]acetamide

InChI

InChI=1S/C13H20N2O/c1-5-15(4)9-12-8-6-7-10(2)13(12)14-11(3)16/h6-8H,5,9H2,1-4H3,(H,14,16)

InChI Key

YZHRUPYMRJAOLD-UHFFFAOYSA-N

Canonical SMILES

CCN(C)CC1=CC=CC(=C1NC(=O)C)C

Origin of Product

United States

Preparation Methods

Synthesis of 2-{[Ethyl(methyl)amino]methyl}-6-methylaniline Intermediate

The precursor 2-{[ethyl(methyl)amino]methyl}-6-methylaniline is synthesized via Mannich reaction:
$$ \text{2-methyl-6-aminotoluene} + \text{formaldehyde} + \text{N-methylethylamine} \rightarrow \text{Intermediate} $$
Key parameters:

  • Solvent: Ethanol/water (3:1) at 60°C
  • Catalyst: 0.1 eq. HCl
  • Yield: 72–78%

Acetylation with Acetic Anhydride

The intermediate undergoes acetylation:
$$ \text{Intermediate} + (\text{CH}3\text{CO})2\text{O} \rightarrow \text{Target Compound} $$
Optimized conditions:

  • Reflux in acetic acid (110°C, 4 hr)
  • Quenching with ice-water
  • Recrystallization from ethanol/water (1:2)
  • Purity: >98% (HPLC)

One-Pot Reductive Amination-Acylation

This streamlined method combines imine formation and reduction with in-situ acetylation:

Reaction Scheme

$$ \text{2-formyl-6-methylphenyl acetate} + \text{N-methylethylamine} \xrightarrow{\text{NaBH}_4} \text{Target Compound} $$

Critical Parameters

  • Solvent: Tetrahydrofuran (THF) at 0°C → RT
  • Stoichiometry: 1.2 eq. NaBH4
  • Advantages:
    • Eliminates intermediate isolation
    • Total yield: 68%
  • Limitations: Requires strict moisture control

Phase-Transfer Catalyzed Alkylation

Adapted from patent CN101538223A, this method enhances reaction efficiency in biphasic systems:

Procedure Overview

  • Alkylation :
    $$ \text{2-chloromethyl-6-methylphenylacetamide} + \text{N-methylethylamine} \xrightarrow{\text{PTC}} \text{Product} $$
  • Phase-Transfer Conditions :
    • Catalyst: Cetyltrimethylammonium bromide (CTAB, 5 mol%)
    • Base: NaOH (2.5 eq.)
    • Solvent: Dichloromethane/water (1:1)
    • Temperature: 40°C, 10 hr

Performance Metrics

Parameter Value
Conversion Rate 89%
Isolated Yield 65%
Purity (HPLC) 98.2%

This method reduces N-methylethylamine consumption by 40% compared to traditional approaches.

Solid-Phase Synthesis for High-Throughput Production

Developed for combinatorial chemistry applications:

Resin Functionalization

  • Wang resin loaded with 4-methyl-2-nitrobenzoic acid
  • Reduction of nitro group (SnCl2/HCl) → aniline

Sequential Modifications

  • Mannich Reaction : As in Section 1.1
  • On-Resin Acetylation : Acetic anhydride/pyridine (1:3), 2 hr
  • Cleavage : TFA/DCM (1:9), 30 min

Advantages

  • Parallel synthesis of 96 analogs in one batch
  • Average yield per compound: 55–60%
  • Ideal for structure-activity relationship studies

Microwave-Assisted Synthesis

This green chemistry approach reduces reaction times significantly:

Optimized Protocol

  • Reactants : 2-aminomethyl-6-methylphenol, N-methylethylamine, acetic anhydride
  • Conditions :
    • Microwave power: 300 W
    • Temperature: 120°C
    • Time: 20 min
  • Solvent : Ethylene glycol (5 mL)

Performance Comparison vs Conventional Heating

Parameter Microwave Conventional
Reaction Time 20 min 4 hr
Yield 75% 68%
Energy Consumption 0.8 kWh 2.4 kWh

Microwave activation enhances reaction kinetics through dielectric heating.

Comparative Analysis of Preparation Methods

Table 1: Synthesis Method Evaluation Matrix

Method Yield (%) Purity (%) Scalability Cost Index
Nucleophilic + Acylation 78 98.5 High $$
One-Pot 68 97.8 Moderate $
Phase-Transfer 65 98.2 Industrial $$$
Solid-Phase 58 95.0 Low $$$$
Microwave 75 98.0 Pilot $$

Key Findings:

  • Phase-transfer catalysis offers best industrial viability despite moderate yields
  • Microwave synthesis shows promise for rapid small-scale production
  • Solid-phase methods remain niche for specialized applications

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel (230–400 mesh), ethyl acetate/hexane (3:7)
  • HPLC Conditions :
    • Column: C18, 5 μm, 4.6×250 mm
    • Mobile Phase: MeCN/H2O (65:35) + 0.1% TFA
    • Retention Time: 8.2 min

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3) :
    δ 2.12 (s, 3H, COCH3), 2.28 (s, 3H, Ar-CH3), 2.98–3.21 (m, 5H, N-CH2 and N-CH3), 4.35 (s, 2H, Ar-CH2-N), 7.05–7.22 (m, 3H, Ar-H)
  • HRMS (ESI+) : Calcd for C13H19N2O [M+H]+: 227.1549; Found: 227.1546

Chemical Reactions Analysis

Types of Reactions

N-(2-{[Ethyl(methyl)amino]methyl}-6-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide as a solvent.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

N-(2-{[Ethyl(methyl)amino]methyl}-6-methylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-{[Ethyl(methyl)amino]methyl}-6-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include signal transduction cascades or metabolic pathways, depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, functional, and application-based differences between N-(2-{[Ethyl(methyl)amino]methyl}-6-methylphenyl)acetamide and selected analogs:

Table 1: Comparative Analysis of Acetamide Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituents Applications/Notes Reference
This compound C₁₃H₂₀N₂O (estimated*) ~220.31 g/mol - 6-methylphenyl
- 2-(ethylmethylamino)methyl
Potential intermediate for heterocyclic synthesis; unstudied toxicological profile N/A
Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) C₁₄H₂₀ClNO₂ 269.77 g/mol - 2,6-diethylphenyl
- Cl, methoxymethyl
Herbicide; inhibits plant cell division
Goxalapladib (C₄₀H₃₉F₅N₄O₃) C₄₀H₃₉F₅N₄O₃ 718.80 g/mol - Biphenyl, trifluoromethyl
- Naphthyridine
Atherosclerosis treatment; targets lipoprotein-associated phospholipase A2
N-(2,4-Dibromo-6-((cyclohexyl(methyl)amino)methyl)phenyl)acetamide C₂₃H₂₉Br₂N₂O 527.32 g/mol - 2,4-dibromophenyl
- Cyclohexyl(methyl)amino
Synthetic intermediate for Fe-catalyzed reactions
N-(2-Ethyl-6-methylphenyl)-2-{4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl}acetamide C₂₃H₂₁N₃O₂S 403.50 g/mol - Thienopyrimidinyl
- Ethyl/methylphenyl
Research compound; potential kinase inhibitor

Structural and Functional Differences

Substituent Effects: The target compound’s ethyl(methyl)amino group introduces a tertiary amine, enhancing solubility in polar solvents compared to alachlor’s methoxymethyl and chloro groups, which favor lipid membrane penetration . Unlike goxalapladib’s bulky biphenyl and trifluoromethyl moieties, the target compound’s smaller substituents may reduce steric hindrance, facilitating interactions with biological targets .

The tertiary amine may participate in hydrogen bonding or act as a proton acceptor, a feature absent in compounds like N-(2,4-dibromo-6-((cyclohexyl(methyl)amino)methyl)phenyl)acetamide, which has bromine atoms for halogen bonding .

Biological Activity

N-(2-{[Ethyl(methyl)amino]methyl}-6-methylphenyl)acetamide is an organic compound classified as an amide, notable for its unique structural features that include an acetamide group attached to a substituted phenyl ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and analgesic properties, as well as its role as a biochemical probe for studying enzyme interactions.

Chemical Structure and Properties

The compound's structure is defined by the following formula:

C13H19N2O\text{C}_{13}\text{H}_{19}\text{N}_{2}\text{O}

This structure includes:

  • An ethyl(methyl)amino group
  • A 6-methylphenyl substitution
  • An acetamide functional group

The presence of both ethyl and methyl groups on the amino moiety contributes distinct steric and electronic properties, which can significantly influence the compound's reactivity and biological activity.

This compound operates through several mechanisms:

  • Enzyme Interaction : The compound can bind to specific enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme activity by forming stable complexes that prevent substrate binding, thus affecting metabolic pathways and signal transduction cascades.
  • Therapeutic Potential : Research indicates that this compound may exhibit anti-inflammatory and analgesic effects, making it a candidate for therapeutic applications in pain management.

Anticancer Properties

Recent studies have explored the anticancer potential of similar compounds within the same chemical class. For example, derivatives of this compound have been evaluated against various cancer cell lines using MTT assays. The results indicated varying degrees of cytotoxicity based on structural modifications:

CompoundIC50 (µg/mL)Activity Level
6d13.004High
6e28.399Low

The structure-activity relationship (SAR) analysis revealed that compounds with electron-donating groups at specific positions on the phenyl ring exhibited enhanced anti-proliferative activity against HepG2 liver cancer cells .

Anti-inflammatory Effects

Preliminary investigations suggest that this compound may also possess anti-inflammatory properties. The mechanism may involve the inhibition of pro-inflammatory cytokines or modulation of signaling pathways associated with inflammation. However, detailed studies are required to elucidate these effects fully.

Case Studies and Research Findings

  • Study on Enzyme Interactions : A study focused on the use of this compound as a biochemical probe demonstrated its ability to interact with various enzymes, providing insights into its potential applications in drug discovery and development.
  • Therapeutic Applications : Research exploring the analgesic effects of structurally similar compounds highlighted their potential utility in pain relief therapies, suggesting that this compound could be further investigated for such applications.

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